molecular formula C14H14F3N7O B2452664 2-[5-(1H-1,2,4-triazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine CAS No. 2415527-40-9

2-[5-(1H-1,2,4-triazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine

Cat. No.: B2452664
CAS No.: 2415527-40-9
M. Wt: 353.309
InChI Key: YMJWLSDGNBJBKE-UHFFFAOYSA-N
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Description

2-[5-(1H-1,2,4-triazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a triazole ring, a pyrimidine ring, and a hexahydropyrrolo[3,4-c]pyrrole moiety. The presence of these diverse functional groups contributes to its wide range of biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 2-[5-(1H-1,2,4-triazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine typically involves multi-step synthetic routes. One common method includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyrimidine ring: This step often involves the use of trifluoromethyl-substituted pyrimidine derivatives, which are reacted with the triazole intermediate.

    Construction of the hexahydropyrrolo[3,4-c]pyrrole moiety: This can be synthesized through a series of cyclization and reduction reactions, starting from suitable precursors.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

2-[5-(1H-1,2,4-triazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the triazole or pyrimidine rings are replaced by other substituents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[5-(1H-1,2,4-triazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(1H-1,2,4-triazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

2-[5-(1H-1,2,4-triazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine can be compared with other similar compounds, such as:

    1H-1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities, but differ in their additional functional groups and overall structure.

    Pyrimidine derivatives: These compounds contain the pyrimidine ring and are known for their antimicrobial and anticancer properties.

    Hexahydropyrrolo[3,4-c]pyrrole derivatives: These compounds share the hexahydropyrrolo[3,4-c]pyrrole moiety and are studied for their potential therapeutic applications.

The uniqueness of this compound lies in its combination of these diverse functional groups, which contribute to its wide range of biological activities and potential therapeutic applications.

Properties

IUPAC Name

1H-1,2,4-triazol-5-yl-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N7O/c15-14(16,17)10-1-2-18-13(21-10)24-5-8-3-23(4-9(8)6-24)12(25)11-19-7-20-22-11/h1-2,7-9H,3-6H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJWLSDGNBJBKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1C3=NC=CC(=N3)C(F)(F)F)C(=O)C4=NC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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